N'-(2-chloroacetyl)-1-naphthohydrazide
Description
N'-(2-Chloroacetyl)-1-naphthohydrazide is a hydrazide derivative featuring a 1-naphthoyl group linked to a 2-chloroacetyl substituent. This compound is structurally characterized by its naphthalene ring system, which confers aromatic bulkiness and enhanced π-conjugation, and the reactive chloroacetyl group, which enables nucleophilic substitution or cyclization reactions.
Properties
CAS No. |
300665-46-7 |
|---|---|
Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
N'-(2-chloroacetyl)naphthalene-1-carbohydrazide |
InChI |
InChI=1S/C13H11ClN2O2/c14-8-12(17)15-16-13(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,15,17)(H,16,18) |
InChI Key |
XYQTTXGBIIUAIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)CCl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N'-(2-chloroacetyl)-1-naphthohydrazide and related hydrazide derivatives:
Key Comparison Points :
Aromatic vs. This may enhance membrane permeability in biological systems but reduce aqueous solubility . Compounds like N'-(2-chloroacetyl)-2-cyanoacetohydrazide, with electron-withdrawing cyano groups, exhibit higher antitumor potency, suggesting electronic effects (e.g., increased electrophilicity) play a critical role in activity .
Biological Activity :
- The 1-naphthoyl derivative’s bulky aromatic system may facilitate DNA intercalation or topoisomerase inhibition, similar to anthracycline antibiotics. However, this remains speculative without direct data .
- In contrast, Schiff base derivatives of 1-naphthohydrazide (e.g., S1R1) demonstrate utility in anion sensing, leveraging the naphthalene system’s fluorescence properties and the chloroacetyl group’s reactivity for structural tuning .
Synthetic Utility :
- This compound could serve as a precursor for heterocyclic compounds (e.g., pyrazoles, thiazoles), analogous to the cyclization pathways observed in . The chloroacetyl group is prone to nucleophilic substitution, enabling linkage to secondary pharmacophores .
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